molecular formula C7H9BrN2 B11710357 3-bromo-1-cyclopropyl-4-methyl-1H-pyrazole

3-bromo-1-cyclopropyl-4-methyl-1H-pyrazole

Cat. No.: B11710357
M. Wt: 201.06 g/mol
InChI Key: WXZASKCRBVDMIC-UHFFFAOYSA-N
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Description

3-bromo-1-cyclopropyl-4-methyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by the presence of a bromine atom, a cyclopropyl group, and a methyl group attached to the pyrazole ring, exhibits unique chemical properties that make it valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-cyclopropyl-4-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with 3-bromo-2-butanone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-cyclopropyl-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to yield pyrazole derivatives.

    Cyclization Reactions: The presence of the cyclopropyl group allows for cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, amines, or thiols in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Pyrazole oxides.

    Reduction Products: Reduced pyrazole derivatives.

Scientific Research Applications

3-bromo-1-cyclopropyl-4-methyl-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-1-cyclopropyl-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-1-methyl-1H-pyrazole
  • 4-bromo-1-methyl-1H-pyrazole
  • 1H-pyrazole, 4-bromo-

Uniqueness

3-bromo-1-cyclopropyl-4-methyl-1H-pyrazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

3-bromo-1-cyclopropyl-4-methylpyrazole

InChI

InChI=1S/C7H9BrN2/c1-5-4-10(6-2-3-6)9-7(5)8/h4,6H,2-3H2,1H3

InChI Key

WXZASKCRBVDMIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1Br)C2CC2

Origin of Product

United States

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